molecular formula C14H13ClN2 B11869864 4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole CAS No. 594820-96-9

4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole

Cat. No.: B11869864
CAS No.: 594820-96-9
M. Wt: 244.72 g/mol
InChI Key: UWSQLPIMYGFBNE-UHFFFAOYSA-N
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Description

4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure with a chlorine atom at the 4th position, a methyl group at the 7th position, and a pyridin-4-yl group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with 2-methylpyridine under basic conditions to form an intermediate, which is then reduced and cyclized to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methyl-1H-indole
  • 7-methyl-2-pyridin-4-yl-1H-indole
  • 4-chloro-7-methyl-1H-indole

Uniqueness

4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

594820-96-9

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

4-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13ClN2/c1-9-2-3-12(15)11-8-13(17-14(9)11)10-4-6-16-7-5-10/h2-7,13,17H,8H2,1H3

InChI Key

UWSQLPIMYGFBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)CC(N2)C3=CC=NC=C3

Origin of Product

United States

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